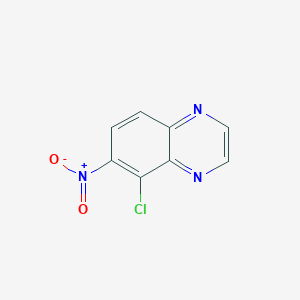
3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one typically involves multiple steps. One common method includes the reaction of 4-methylbenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxy and phenyl groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
化学反応の分析
Types of Reactions
3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group results in an alcohol .
科学的研究の応用
3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
作用機序
The mechanism by which 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, altering their activity and resulting in changes in cellular processes .
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2,2-dimethyl-3-(4-chlorophenyl)-1-phenylpropan-1-one
- 3-Hydroxy-2,2-dimethyl-3-(4-methoxyphenyl)-1-phenylpropan-1-one
- 3-Hydroxy-2,2-dimethyl-3-(4-bromophenyl)-1-phenylpropan-1-one
Uniqueness
What sets 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one apart from similar compounds is its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets and distinct applications in research and industry .
特性
CAS番号 |
113493-77-9 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H20O2/c1-13-9-11-15(12-10-13)17(20)18(2,3)16(19)14-7-5-4-6-8-14/h4-12,17,20H,1-3H3 |
InChIキー |
LRCZYBRKFFOCFV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C(C)(C)C(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
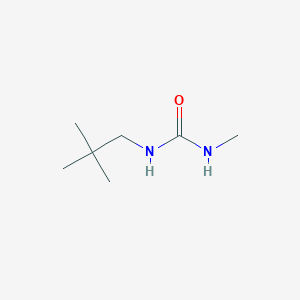
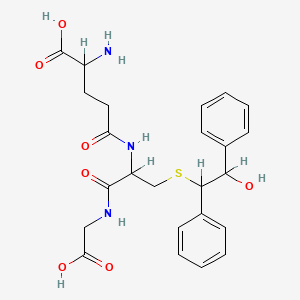
![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)
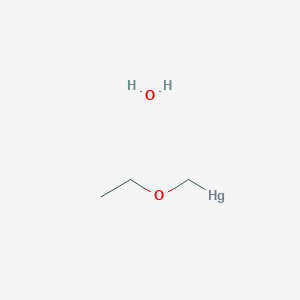

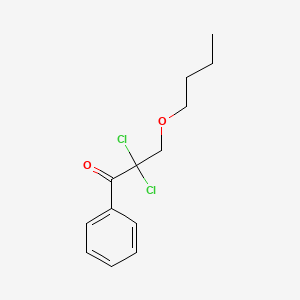

![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)

![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)

